2-Chloropyrazine 1-oxide

Description

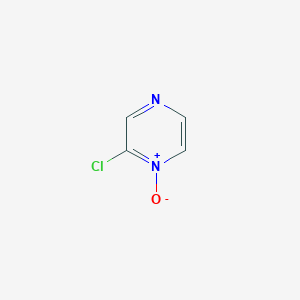

Structure

2D Structure

3D Structure

Properties

CAS No. |

16025-16-4 |

|---|---|

Molecular Formula |

C4H3ClN2O |

Molecular Weight |

130.53 g/mol |

IUPAC Name |

2-chloro-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C4H3ClN2O/c5-4-3-6-1-2-7(4)8/h1-3H |

InChI Key |

WMFVTBWTDDQNRO-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=C(C=N1)Cl)[O-] |

Canonical SMILES |

C1=C[N+](=C(C=N1)Cl)[O-] |

Other CAS No. |

16025-16-4 |

Synonyms |

2-Chloropyrazine 1-oxide |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-Chloropyrazine (B57796) 1-oxide, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the pyrazine (B50134) ring of 2-Chloropyrazine 1-oxide, there are three distinct protons. The position of the N-oxide group significantly influences the chemical shifts of these ring protons due to its strong electron-withdrawing and anisotropic effects. The proton alpha to the N-oxide group is typically shifted downfield compared to the other protons. Detailed analysis of the chemical shifts and coupling constants allows for the definitive assignment of the N-oxide to the N1 position. The synthesis and full ¹H NMR spectroscopic data for this compound have been reported in the literature, confirming its structure. conicet.gov.ar

Carbon-13 NMR (¹³C NMR) is a powerful tool for determining the carbon framework of a molecule. The oxidation of a nitrogen atom in the pyrazine ring induces significant changes in the ¹³C chemical shifts of the adjacent carbon atoms. Specifically, N-oxidation causes a shielding (upfield shift) of the alpha-carbons and a deshielding (downfield shift) of the beta-carbons relative to the unoxidized pyrazine. researchgate.net

This effect is instrumental in distinguishing between the 1-oxide and 4-oxide isomers of 2-chloropyrazine. In a comprehensive study, an "index of N-oxidation" (INOx) was developed based on ¹³C NMR data to unambiguously identify the position of the N-oxide group. pismin.comconicet.gov.ar The sign of this calculated index is positive for 1-N-oxides and negative for 4-N-oxides, providing a clear method for structural assignment. researchgate.net

The reported ¹³C NMR chemical shifts for this compound in deuterochloroform (CDCl₃) are presented below. conicet.gov.ar

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-2 | 152.0 |

| C-3 | 130.6 |

| C-5 | 128.8 |

| C-6 | 139.7 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a highly specific technique for characterizing the electronic environment of nitrogen atoms within a molecule. scispace.comresearchgate.net Given that this compound possesses two distinct nitrogen atoms—one unoxidized and one as an N-oxide—¹⁵N NMR is uniquely suited to probe their different chemical states. conicet.gov.ar

The chemical shift of the nitrogen atom in the N-oxide function is significantly different from that of the unoxidized ring nitrogen. The N-oxide nitrogen resonance typically appears at a much higher field (is more shielded) compared to the unoxidized nitrogen. This large difference in chemical shifts allows for straightforward identification and confirmation of the N-oxide's presence and location. While sometimes the differences between isomers can be small, the technique is a powerful tool for distinguishing between the N1 and N4 atoms in the pyrazine ring system. conicet.gov.ar Studies on related pyridine (B92270) N-oxides show that the ¹⁵N chemical shift is highly sensitive to substituent effects. scispace.com

Infrared (IR) Spectroscopy for Functional Group Identification (N→O Absorptions)

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A key diagnostic feature in the IR spectrum of an N-oxide is the N→O stretching vibration. This absorption is typically strong and appears in the 1200–1350 cm⁻¹ region. For this compound, the presence of a strong band in this region is a clear indicator of the N-oxide functionality. For example, a related compound, 3-chloro-6-phenylpyridazine (B182944) 1-oxide, exhibits a strong N+—O- absorption band at 1290 cm⁻¹. wur.nl This characteristic absorption helps to confirm the successful oxidation of the pyrazine nitrogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Aromatic heterocycles like pyrazine exhibit characteristic absorptions corresponding to the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. montana.edu

The spectrum of pyrazine typically shows a weak, long-wavelength absorption band corresponding to an n→π* transition and a stronger, shorter-wavelength band from a π→π* transition. montana.edulumenlearning.com The introduction of the chloro group (a chromophore) and the N-oxide group (an auxochrome) into the pyrazine ring significantly affects these transitions. These substituents alter the energies of the molecular orbitals, typically causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). The specific λmax values and their intensities are sensitive to solvent polarity, which can further aid in the assignment of the electronic transitions. montana.edu

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum confirms its molecular weight. A highly characteristic fragmentation pathway for aromatic N-oxides under electron ionization (EI) conditions is the loss of an oxygen atom. conicet.gov.ar This results in a prominent peak at M-16, corresponding to the 2-chloropyrazinyl cation. wur.nl The presence of a chlorine atom also imparts a characteristic isotopic pattern, with an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. These distinct features in the mass spectrum provide definitive evidence for both the molecular formula and the presence of the N-oxide group.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of complex reaction mechanisms. In the study of pyrazine derivatives, HRMS has been instrumental in identifying transient intermediates, thus offering critical insights into reaction pathways.

A notable application of HRMS in mechanistic studies involving a related compound, 2-chloropyrazine, was demonstrated in a radical-trapping experiment designed to understand its dechlorination and subsequent pyrazinylation of glycine (B1666218) derivatives. acs.org To probe for the existence of radical intermediates, the reaction was conducted in the presence of 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO), a well-known radical scavenger. acs.org The addition of TEMPO completely suppressed the formation of the expected product. acs.org Subsequent analysis of the reaction mixture by HRMS was crucial in confirming the presence of a TEMPO-trapped adduct and other self-coupled byproducts. acs.org This finding strongly supported the hypothesis that the reaction proceeds via a radical-mediated pathway. acs.org Such studies underscore the capability of HRMS to confirm the presence of fleeting reactive species that are central to a proposed reaction mechanism. While this specific study did not involve the 1-oxide derivative, the methodology is directly applicable to investigating the reaction mechanisms of this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com This technique provides detailed structural information, including bond lengths, bond angles, lattice parameters, and crystal packing, which are fundamental to understanding a compound's physical and chemical properties. creative-biostructure.com

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) offers an unparalleled level of detail for molecular structure elucidation. creative-biostructure.comuib.no By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a complete atomic-level map of the molecule can be generated. creative-biostructure.com

While the specific crystal structure of this compound is not detailed in the provided search results, extensive SCXRD analysis has been performed on coordination complexes involving the closely related 2-chloropyrazine ligand, such as di-μ-iodido-bis[bis(2-chloropyrazine-κN)copper(I)]. researchgate.net The characterization of this complex provides a clear example of the methodology and the richness of the data obtained from SCXRD.

The analysis of this copper(I) iodide complex with 2-chloropyrazine was conducted by collecting diffraction data on an Oxford Diffraction Gemini R Ultra diffractometer using Mo-Kα radiation (λ = 0.71073 Å) at a temperature of 173 K. rsc.org Data reduction and cell refinement were performed with CrysAlisPro software, and the structure was solved using direct methods with the SHELXS-97 program and refined using SHELXL-97. rsc.org

The study revealed that the Cu(I) cations are tetrahedrally coordinated by two iodide anions and two nitrogen atoms from the 2-chloropyrazine ligands. researchgate.net These units link to form binuclear complexes featuring (CuI)₂ rings located on centers of inversion. researchgate.net The detailed crystallographic data obtained from this analysis are summarized in the table below.

| Parameter | Value |

| Chemical Formula | [Cu₂I₂(C₄H₃ClN₂)₄] |

| Formula Weight | 939.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5997(4) |

| b (Å) | 9.1764(4) |

| c (Å) | 9.4239(4) |

| α (°) | 83.998(2) |

| β (°) | 71.558(2) |

| γ (°) | 66.822(2) |

| Volume (ų) | 643.51(5) |

| Z | 1 |

| Temperature (K) | 173 |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| Data derived from the crystallographic study of a 2-chloropyrazine coordination complex. researchgate.netrsc.org |

This type of detailed structural information is crucial for understanding the coordination chemistry and solid-state packing of pyrazine derivatives.

Mechanistic Investigations of Reactions Involving 2 Chloropyrazine 1 Oxide and Its Analogs

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of pyrazine (B50134) chemistry, and the presence of both a chlorine atom and an N-oxide functionality in 2-chloropyrazine (B57796) 1-oxide introduces unique reactivity patterns.

The amination of halogenated pyrazines can proceed through different mechanistic pathways. While direct nucleophilic aromatic substitution (SNAr) is a common route, more complex mechanisms involving ring-opening and ring-closure (ANRORC) have also been observed, particularly with strong nucleophiles like potassium amide in liquid ammonia. wur.nl These reactions can lead to the formation of aminopyrazines.

A fascinating aspect of the reactivity of pyrazine N-oxides is their propensity for ring contraction. For instance, the photochemical irradiation of certain pyrimidine (B1678525) 1-oxides, structural analogs of pyrazine 1-oxides, can induce ring contraction to form pyrazoles. wur.nl This transformation highlights the influence of the N-oxide group on the electronic structure of the heterocyclic ring, enabling rearrangements that are not typically observed in the parent heterocycle.

In a related context, the reaction of 2-azido-3-chloropyrazine with pyrazole (B372694) or 1,2,4-triazole (B32235) leads to the formation of a fused azapentalene system. This multi-step process involves an initial amination followed by an intramolecular cyclization with the loss of nitrogen gas. mdpi.com

The N-oxide group in halogenopyrazine N-oxides plays a crucial role in modulating the reactivity of the pyrazine ring. It acts as an electron-donating group through resonance, which can influence the regioselectivity of nucleophilic attack. However, its inductive electron-withdrawing effect also activates the ring towards substitution. The interplay of these electronic effects, combined with the nature of the halogen and the nucleophile, determines the reaction outcome.

Studies on analogous 2-halogenopyridine N-oxides have shown their utility in various chemical transformations, including reactions with carboxylic acids. rsc.orgrsc.org The general reactivity of N-oxides of the pyridine (B92270) series in reactions like aminolysis and alcoholysis occurs under alkaline conditions, where the N-oxides are typically more reactive than their corresponding parent amines. clockss.org However, in acidic solutions, the reactivity can be altered. clockss.org

The reaction of pyrazine 1-oxide with phosphoryl chloride is a classic example of how the N-oxide can direct substitution. This reaction yields 2-chloropyrazine, and interestingly, a small amount of 2-aminopyrazine (B29847) can also be formed. oup.com The formation of the amino derivative is proposed to occur via a 1-(2-pyrazinyl)pyrazinium salt intermediate. oup.com

Electrophilic Substitution and Derivatization

While electron-deficient pyrazines are generally resistant to electrophilic substitution, the N-oxide functionality can facilitate such reactions by increasing the electron density of the ring.

A significant advancement in the derivatization of pyrazine 1-oxides has been the development of efficient methods for their alkylation and acylation. clockss.org The reaction of pyrazine 1-oxides with various electrophiles, including esters, acyl halides, and aldehydes, in the presence of a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) and N,N,N',N'-tetramethylethylenediamine (TMEDA), affords 2-alkyl- and 2-acylpyrazine 1-oxides in good yields. clockss.org This method provides a direct route to functionalized pyrazine 1-oxides, which can be subsequently deoxygenated to the corresponding pyrazines. clockss.org

The table below summarizes the yields of various 2-substituted pyrazine 1-oxides obtained through this methodology.

| Electrophile | Product | Yield (%) |

| Methyl p-toluate | 2-(p-Toluoyl)pyrazine 1-oxide | 85 |

| Ethyl benzoate | 2-Benzoylpyrazine 1-oxide | 78 |

| Propanal | 2-(1-Hydroxypropyl)pyrazine 1-oxide | 72 |

| N,N-Dimethylformamide (DMF) | 2-Formylpyrazine 1-oxide | 55 |

| Data sourced from Aoyagi et al., 1991. clockss.org |

The choice of reagents and catalysts is critical for achieving high efficiency and selectivity in the derivatization of pyrazine 1-oxides. The combination of LTMP and TMEDA has proven to be particularly effective for the ortho-lithiation of pyrazine 1-oxides, creating a nucleophilic carbon center that can react with a wide range of electrophiles. clockss.org LTMP acts as a strong base to deprotonate the pyrazine ring, while TMEDA is believed to coordinate with the lithium cation, enhancing the reactivity of the organolithium intermediate. clockss.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also emerged as powerful tools for the derivatization of chloropyrazines. researchgate.net Novel palladium(II) ONO pincer complexes have demonstrated excellent catalytic activity in the cross-coupling of 2-chloropyrazine with arylboronic acids, providing a versatile route to aryl-substituted pyrazines. researchgate.net

Radical Reaction Pathways

Radical reactions offer an alternative and complementary approach to the functionalization of pyrazines. Protonated pyrazines are susceptible to homolytic alkylation, acylation, and amidation. thieme-connect.de

A recent study has detailed a visible-light-induced, redox-neutral radical cross-coupling reaction between glycine (B1666218) derivatives and chloropyrazines. acs.org This method enables the synthesis of α-pyrazinyl glycine derivatives. The proposed mechanism involves the single-electron transfer (SET) from an excited photocatalyst to the glycine derivative, generating a radical intermediate. This radical then couples with a radical anion of chloropyrazine, which is formed by the reduction of chloropyrazine by the reduced photocatalyst. acs.org This process highlights the potential of photoredox catalysis in forging new carbon-carbon bonds on the pyrazine core.

The choice of the halogen on the pyrazine ring is crucial for the success of this radical cross-coupling. While 2-chloropyrazine is an effective precursor, 2-fluoropyrazine (B1298663) is unreactive, and 2-bromo- and 2-iodopyrazine (B2397660) give lower yields. acs.org This is attributed to the redox potentials of the halide ions, with the higher potential of chloride preventing its preferential oxidation by the photocatalyst. acs.org

Visible-Light-Induced Redox-Neutral Cross-Coupling Reactions Involving Chloropyrazines

Visible-light photoredox catalysis has emerged as a sustainable and powerful tool in modern organic synthesis. rsc.org A significant area of this field is the development of redox-neutral radical cross-coupling reactions, which allow for the formation of complex carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions are particularly valuable as they often proceed under mild conditions without the need for harsh reagents. rsc.org

In this context, a noteworthy application is the visible-light-induced, redox-neutral radical cross-coupling between glycine derivatives and chloropyrazines, providing an efficient route to α-pyrazinyl glycine derivatives. acs.org A study demonstrated that the optimal conditions for the reaction between methyl p-tolylglycinate and 2-chloropyrazine involved using [Ir(dtbbpy)(ppy)₂]PF₆ as a photocatalyst, NaOAc as a base, and N-methylpyrrolidone (NMP) as the solvent, all under irradiation from a 6W blue LED at room temperature. acs.org This method is advantageous because it utilizes readily available and cost-effective aryl chlorides like 2-chloropyrazine. acs.org

The general principle of these redox-neutral reactions involves a photoredox electron shuttling cycle between the two coupling partners. rsc.org The process is initiated by the photocatalyst, which, upon absorbing visible light, enters an excited state. acs.org This excited photocatalyst can then engage in single-electron transfer (SET) processes with the substrates. In the case of the glycine and chloropyrazine coupling, the excited iridium photocatalyst oxidizes the glycine derivative to form a radical cation, which then deprotonates to a neutral radical intermediate. acs.org Concurrently, the photocatalyst, now in a reduced state, reduces the chloropyrazine to a radical anion. acs.org The subsequent coupling of these two radical intermediates leads to the final product and regeneration of the photocatalyst. acs.org This type of radical-radical cross-coupling offers a novel platform for creating non-classical C-C connections. rsc.org

Table 1: Optimized Conditions for Visible-Light-Induced Cross-Coupling of Methyl p-tolylglycinate (A1) and 2-Chloropyrazine (B1)

| Entry | Substrate A | Substrate B (equiv.) | Catalyst (mol %) | Base (equiv.) | Solvent | Light Source | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Methyl p-tolylglycinate (A1) | 2-Chloropyrazine (B1) (3) | [Ir(dtbbpy)(ppy)₂]PF₆ (0.5) | NaOAc (2) | NMP | 6W Blue LED | 18 | 78 |

Data sourced from a study on the dechlorination of glycine derivatives. acs.org

Evidence for Radical Intermediates (e.g., TEMPO trapping)

A key aspect of elucidating the mechanism of these photocatalytic reactions is the detection and characterization of transient radical intermediates. csbsju.edu Since these species are often short-lived, direct observation is challenging. nih.govyoutube.com Therefore, indirect methods, such as radical trapping experiments, are commonly employed. csbsju.edu

One of the most effective and widely used radical scavengers is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. csbsju.edu TEMPO is a stable radical that readily reacts with transient radical species, forming a stable adduct that can be detected, often by mass spectrometry. csbsju.edunih.govresearchgate.net The presence of this adduct provides compelling evidence for the existence of the trapped radical intermediate in the reaction pathway. csbsju.edu

In the visible-light-induced cross-coupling of glycine derivatives with 2-chloropyrazine, radical-trapping experiments were crucial in supporting the proposed radical pathway. acs.org When the reaction was conducted in the presence of three equivalents of TEMPO, the formation of the desired α-pyrazinyl glycine product was completely inhibited. acs.org Furthermore, high-resolution mass spectrometry (HRMS) analysis of the reaction mixture confirmed the formation of a TEMPO-adduct with the glycine-derived radical. acs.org This finding strongly indicates that the reaction proceeds through the generation of a radical intermediate from the glycine derivative. acs.org The suppression of product formation and the detection of the trapped species are classic indicators of a radical-mediated mechanism. acs.orgresearchgate.net

Kinetic and Fluorescence Quenching Studies

To further probe the mechanism of photocatalytic reactions involving 2-chloropyrazine and its analogs, kinetic and photophysical studies are invaluable. acs.org Fluorescence quenching experiments, in particular, can reveal which species in a reaction mixture interacts with the excited state of the photocatalyst. acs.org

In the iridium-catalyzed reaction between glycine ester A1 and 2-chloropyrazine B1 , fluorescence quenching studies were performed to identify the initial quenching species. acs.org The results demonstrated that the glycine ester A1 strongly quenched the fluorescence of the excited iridium photocatalyst (*Ir(III)), while 2-chloropyrazine B1 had no significant quenching effect. acs.org This observation suggests that the catalytic cycle is initiated by the oxidation of the glycine derivative by the excited photocatalyst, rather than the reduction of the chloropyrazine. acs.org

Kinetic studies, including light on/off experiments, provide further insight into the nature of the reaction mechanism. acs.org In these experiments, the reaction is periodically irradiated and then kept in the dark. If the reaction ceases immediately upon the removal of the light source, it suggests that the process is reliant on continuous photochemical generation of reactive intermediates and is likely not a radical chain reaction. acs.org The combination of quenching experiments and kinetic analysis for the coupling of glycine derivatives and chloropyrazines supports a catalytic radical pathway driven by the photocatalyst, as opposed to a radical chain mechanism. acs.org

Deoxygenation Mechanisms and Methods

The N-oxide functional group in 2-chloropyrazine 1-oxide is a key feature that influences its reactivity. The removal of this oxygen atom, or deoxygenation, is a fundamental transformation. Various methods exist for the deoxygenation of heterocyclic N-oxides, often involving reagents like trivalent phosphorus compounds or transition metals. acs.org However, photochemical methods have also been developed. nih.govnih.gov

For instance, pyridazine (B1198779) N-oxides, which are structurally related to pyrazine N-oxides, can undergo photoinduced deoxygenation. nih.gov The photolysis of 3,6-dichloropyridazine (B152260) N-oxide with UV light (350 nm) results in its clean deoxygenation to 3,6-dichloropyridazine in high yield. nih.gov This process is believed to proceed via the release of an atomic oxygen species [O(³P)]. nih.gov The efficiency of this photoreaction can be dependent on the substituents on the heterocyclic ring. nih.gov Notably, this deoxygenation can also be achieved using visible light (e.g., a 430 nm blue LED), although it may require a longer reaction time. nih.gov

Another approach involves the use of methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et₃N) as a mild and inexpensive system for the deoxygenation of pyridine N-oxides. clockss.org It has been proposed that this reaction does not proceed through a direct attack of the sulfonyl chloride but rather via the in-situ generation of sulfur dioxide, which then acts as the deoxygenating agent. clockss.org This method is advantageous as it avoids the chlorination of the pyridine ring, a common side reaction with other deoxygenating agents like POCl₃ or SOCl₂. clockss.org While not explicitly demonstrated for this compound, these methods for analogous N-oxides provide plausible strategies for its deoxygenation.

Theoretical and Computational Analysis of Reaction Mechanisms

To gain a deeper, atomic-level understanding of the complex reaction pathways involving this compound, theoretical and computational methods are indispensable tools. researchgate.netnih.gov These approaches allow for the investigation of transient species like transition states and intermediates that are difficult or impossible to observe experimentally. solubilityofthings.commit.edu

Density Functional Theory (DFT) is a powerful quantum chemistry method used to investigate the electronic structure and energetics of molecules. researchgate.netarxiv.org It is widely employed to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. researchgate.netnih.gov By calculating the energies of these species, DFT can be used to determine reaction barriers (activation energies) and reaction enthalpies, providing a quantitative understanding of the reaction mechanism. researchgate.netnih.gov

For reactions involving chlorinated aromatic compounds, DFT calculations can elucidate the role of various substituents and the feasibility of different mechanistic pathways. nih.gov For example, in the catalytic oxidation of 1,2-dichloropropane, DFT calculations revealed that the reaction initiates with chemisorption on a catalyst's metal site, followed by a synergistic dechlorination mechanism. nih.gov Similarly, for the reactions of this compound, DFT could be used to model the single-electron transfer processes in photocatalysis, the energetics of radical formation, and the subsequent bond-forming steps. acs.orgarxiv.org Such studies can help rationalize experimental observations, such as regioselectivity, and predict the reactivity of different substrates. nih.govresearchgate.net

A chemical reaction proceeds from reactants to products via one or more high-energy transition states, which represent the energy maxima along the reaction coordinate. youtube.comsolubilityofthings.com Intermediates, in contrast, are species that exist in local energy minima between transition states. youtube.comsolubilityofthings.com While intermediates can sometimes be stable enough to be detected, transition states are inherently fleeting and cannot be isolated. solubilityofthings.commit.edu

Computational modeling is essential for characterizing the geometry and energy of these transient structures. solubilityofthings.commit.edu Methods like DFT can be used to locate and optimize the structures of both transition states and intermediates. researchgate.netresearchgate.net For instance, in a proposed SₙAr reaction, computational studies could distinguish between a stepwise mechanism, involving a stable Meisenheimer complex as an intermediate, and a concerted mechanism, where the Meisenheimer complex is instead a transition state. researchgate.net Analyzing the structure of a transition state provides insight into the bonding changes occurring during the key step of a reaction. mit.edu For the reactions of this compound, modeling the transition states of steps like radical-radical coupling or nucleophilic aromatic substitution would be crucial for understanding the factors that control the reaction rate and outcome. acs.orgresearchgate.net

Ab Initio Calculations for Mechanistic Understanding

Ab initio quantum chemical calculations serve as a powerful, non-experimental tool to elucidate the intricate mechanisms of chemical reactions. These first-principles computations provide detailed insights into reaction pathways, transition state structures, and the energetics of reactants, intermediates, and products, which are often difficult or impossible to determine through experimental means alone. In the context of this compound and its analogs, these theoretical studies are crucial for understanding their reactivity, particularly in nucleophilic substitution and other transformations.

Computational investigations into the reactivity of pyrazine N-oxides and related heterocyclic systems have provided a foundational understanding of the factors governing their chemical behavior. While specific ab initio studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds, such as pyridine N-oxides and other substituted pyrazines, offer significant insights.

High-level quantum chemical calculations have been instrumental in rationalizing the outcomes of reactions involving ambident nucleophiles with diazine N-oxides. For instance, computational analysis of the methylation of pyrazine N-oxide has shown that N-methylation is both kinetically and thermodynamically favored over O-methylation. These calculations, often employing sophisticated methods like Density Functional Theory (DFT) and coupled-cluster theory (e.g., DLPNO-CCSD(T)), can accurately predict the Gibbs free energies of reactants, transition states, and products, thereby clarifying the preferred reaction pathways.

Theoretical studies on related chloropyridine compounds have demonstrated the influence of halogen substitution on the electronic structure and reactivity of the heterocyclic ring. Ab initio calculations can quantify changes in bond lengths, bond angles, and electronic distribution upon substitution, which in turn dictates the molecule's susceptibility to nucleophilic attack and the regioselectivity of such reactions.

| System | Reaction | Computational Method | Calculated Parameter | Value |

| Pyrazine N-oxide | N-methylation | DLPNO-CCSD(T) | ΔG‡(N) (kcal/mol) | Varies with methylating agent |

| Pyrazine N-oxide | O-methylation | DLPNO-CCSD(T) | ΔG‡(O) (kcal/mol) | Varies with methylating agent |

| Substituted Pyridine N-oxides | N-O Bond Dissociation | B3LYP/6-31G* | BDE (kcal/mol) | ~50-65 |

Table 1: Representative Energetic Data from Ab Initio Calculations on N-Oxide Systems

The data in Table 1, though not specific to this compound, highlights how ab initio calculations can quantify activation barriers (ΔG‡) and bond dissociation energies (BDE), providing a quantitative basis for mechanistic discussions. For this compound, similar computational approaches would be invaluable for understanding the influence of the chloro substituent and the N-oxide functionality on its reaction mechanisms.

Synthetic Utility and Applications As Building Blocks in Organic Synthesis

Precursors for Substituted Pyrazinones

One of the key applications of chloro-substituted pyrazines, including the N-oxide derivative, is in the synthesis of 2(1H)-pyrazinones. These pyrazinone scaffolds are present in a variety of natural products and biologically active molecules. rsc.orgresearchgate.net

Conversion to 2(1H)-Pyrazinones from Chloro-Substituted Pyrazines

The conversion of 2-chloropyrazines to 2(1H)-pyrazinones is a well-established synthetic transformation. rsc.orgnih.govsemanticscholar.org This process typically involves the treatment of the 2-chloropyrazine (B57796) with an alkali or a nucleophile like sodium ethoxide, followed by acid-catalyzed hydrolysis. rsc.orgsemanticscholar.org This method was first developed by Baxter and Spring in 1947, who demonstrated the conversion of diketopiperazines into chloro-substituted pyrazines, which were then transformed into pyrazinones. rsc.orgnih.gov Heating diketopiperazines with phosphoryl chloride yields a mixture of mono- and dichloropyrazines, with the 2-chloropyrazine derivative being the key intermediate for the synthesis of the corresponding 2(1H)-pyrazinone. rsc.orgnih.govsemanticscholar.org

This synthetic strategy has been instrumental in the synthesis of various pyrazinone-containing natural products and their analogues, such as arglecin (B1197012) and flavacol. rsc.orgnih.gov For instance, the synthesis of arglecin involves the initial formation of 2-chloro-3-isobutyl-6-methylpyrazine from DL-alanyl-leucyl anhydride (B1165640), which is then converted to the corresponding 2-methoxy derivative before further functionalization and final hydrolysis to the pyrazinone. rsc.orgnih.gov

Building Blocks for Complex Heterocyclic Structures

The reactivity of the chloro and N-oxide groups in 2-chloropyrazine 1-oxide allows for its use as a versatile starting material for the construction of more intricate heterocyclic systems.

Synthesis of Alpha-Pyrazinyl Glycine (B1666218) Derivatives

A recent development has highlighted the use of chloropyrazines in the synthesis of α-pyrazinyl glycine derivatives. acs.orgnih.gov A visible-light-driven, redox-neutral radical cross-coupling reaction between glycine derivatives and chloropyrazines has been established as an efficient method for this transformation. acs.org This reaction utilizes an iridium photocatalyst and a base to facilitate the coupling, providing a sustainable and practical approach to these valuable amino acid derivatives. acs.org The choice of 2-chloropyrazine as the radical precursor is crucial for the efficiency of this reaction due to its favorable redox potential compared to other halogenated pyrazines. acs.org

This methodology has been shown to be applicable to a range of N-aryl glycine derivatives and can even be extended to the modification of glycine residues within short peptides, demonstrating its potential for late-stage functionalization. acs.org The resulting α-pyrazinyl glycine derivatives are of significant interest due to their potential biological activities, stemming from the combination of the pyrazine (B50134) and amino acid motifs. acs.orgnih.gov

Scaffold for Pharmacologically Relevant Compounds (emphasizing synthetic role)

The pyrazine ring is a common scaffold in a multitude of pharmacologically active compounds. acs.orgresearchgate.net The presence of a chlorine atom on the pyrazine ring, as in 2-chloropyrazine, provides a handle for further synthetic modifications, making it a valuable building block in medicinal chemistry. nih.gov The chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. mdpi.comresearchgate.net

For example, 2-chloropyrazine has been utilized in nickel-catalyzed Kumada-Corriu cross-coupling reactions to afford trisubstituted pyrazines, which are precursors to various bioactive molecules. mdpi.com The ability to selectively functionalize the pyrazine core through transformations of the chloro group is a key strategy in the synthesis of compounds with potential therapeutic applications. researchgate.net

Intermediates in Fine Chemical Synthesis

Beyond its role in the synthesis of specific classes of compounds, this compound and related chloropyrazines serve as important intermediates in the broader field of fine chemical synthesis. researchgate.netacs.orgnih.gov The reactivity of the chloro group allows for its conversion into a variety of other functional groups, making it a versatile synthon.

The pyrazine core itself is found in numerous natural and synthetic compounds with diverse applications, including fragrances, flavors, and agrochemicals. unimas.mygoogle.com The ability to introduce and manipulate a chloro substituent on the pyrazine ring provides a powerful tool for the synthesis of a wide range of target molecules. For instance, the selective metalation of chloropyrazines followed by reaction with electrophiles allows for the regioselective introduction of various functional groups, leading to highly functionalized pyrazine derivatives. researchgate.net

Linker for Peptide Conjugation (drawing insights from dichloropyrazine applications)

The concept of using pyrazine derivatives as linkers in bioconjugation is an emerging area of interest. While direct studies on this compound as a peptide conjugation linker are limited, insights can be drawn from the applications of dichloropyrazines.

Research has shown that 2,6-dichloropyrazine (B21018) can act as a useful linker for peptide conjugation. acs.org In a sequential reaction, one of the chloro groups can be displaced by a glycine derivative, and the remaining chloro group can then react with another peptide, effectively linking the two molecules. acs.org This suggests that the reactivity of the chloro-substituent on the pyrazine ring is suitable for forming stable covalent bonds with amino acid residues.

Furthermore, the general principles of bioconjugation often rely on reactive functional groups that can form bonds with specific amino acid side chains. nih.govlifetein.comthermofisher.com The chloro group on a pyrazine ring can serve as an electrophilic site for nucleophilic attack by amino, thiol, or hydroxyl groups present in peptides. The development of imidazo[1,2-a]pyrazine-based bivalent inhibitors has also explored various conjugation strategies, including cysteine-maleimide coupling, to link the pyrazine-containing small molecule to a peptide moiety. nih.gov These examples highlight the potential of chloropyrazine derivatives, including the N-oxide, to be developed as novel linkers for creating peptide-drug conjugates or other complex biomolecules. nih.gov

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Structural Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the vibrational characteristics of a molecule.

For the related molecule 2-chloropyrazine (B57796), DFT calculations have been used to determine its optimized geometry. researchgate.net The introduction of an N-oxide group, as seen in pyridine (B92270) N-oxide, significantly alters the geometry. The N-O bond is a prominent feature, with a length that is shorter than a typical single bond but longer than a double bond, indicating a semi-polar or dative character. sapub.org Studies on 4-nitropyridine (B72724) N-oxide show that electron-withdrawing groups can shorten the N-O bond length compared to the unsubstituted pyridine N-oxide. nih.gov Conversely, electron-donating groups tend to increase the N-O bond length. nih.gov

Table 1: Predicted Equilibrium Geometry Parameters for 2-Chloropyrazine 1-oxide Note: These values are estimations based on theoretical data from analogous compounds like 2-chloropyrazine and substituted pyridine N-oxides.

| Parameter | Predicted Value (Å or °) | Basis of Prediction |

|---|---|---|

| N1-O Bond Length | ~1.28 - 1.30 Å | Based on pyridine N-oxide and the effect of electron-withdrawing substituents. sapub.orgnih.gov |

| C2-Cl Bond Length | ~1.72 - 1.74 Å | Typical C-Cl bond length in chloro-aromatic compounds. |

| N1-C2 Bond Length | ~1.36 - 1.38 Å | Influenced by both the N-oxide group and adjacent chlorine. |

| C2-N3 Bond Length | ~1.32 - 1.34 Å | Standard C-N bond in pyrazine (B50134) ring. |

| O-N1-C6 Angle | ~118 - 120° | Based on substituted pyridine N-oxides. |

| Cl-C2-N1 Angle | ~115 - 117° | Typical for substituted chloropyrazines. |

Harmonic force field calculations are employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are often performed using DFT methods, and the resulting frequencies may be scaled to better match experimental data. researchgate.net

For the parent 2-chloropyrazine, extensive vibrational analyses have been conducted. researchgate.net Key vibrational modes include pyrazine ring stretching, C-H stretching, and C-Cl stretching. researchgate.net The introduction of the N-oxide group introduces new characteristic vibrations, most notably the N-O stretching mode. In pyridine N-oxide, this band appears around 1265 cm⁻¹. sapub.org The precise frequency is sensitive to the electronic effects of other substituents.

The calculated vibrational spectrum for this compound would be a composite of the modes from the 2-chloropyrazine framework and the N-oxide group. For instance, pyrazine ring stretching modes for 2-chloropyrazine have been reported from both experimental (IR and Raman) and theoretical (DFT) studies in the range of 1042 cm⁻¹ to 1563 cm⁻¹. researchgate.net The C-H stretching modes are typically found above 3000 cm⁻¹. researchgate.net The N-O stretching and bending vibrations would be key identifiers for the N-oxide functionality. Force field calculations for pyrazine-N,N'-dioxide provide insight into the expected values for N-O stretching (around 6.15 mdyn/Å) and bending (around 2.27 mdyn·Å/rad²) force constants. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: Predictions are based on DFT calculations for 2-chloropyrazine and pyridine N-oxide.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comment |

|---|---|---|

| C-H Stretching | 3050 - 3100 | Typical for aromatic C-H bonds. researchgate.net |

| Pyrazine Ring Stretching | 1400 - 1600 | Multiple bands are expected in this region. researchgate.net |

| N-O Stretching | 1250 - 1280 | Characteristic strong band for N-oxides. sapub.org |

| C-Cl Stretching | 700 - 800 | Dependent on coupling with other modes. |

| Ring Breathing Mode | ~1020 - 1050 | A symmetric ring vibration, sensitive to substitution. researchgate.net |

| N-O Bending | ~830 - 850 | Another key N-oxide vibrational signature. |

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule, particularly the π-electrons and the frontier molecular orbitals, dictates its chemical reactivity.

The N-oxide group is a powerful modulator of electronic distribution in an aromatic ring. It acts as a π-donor through resonance, increasing electron density at the ortho and para positions, while also being a σ-acceptor due to the high electronegativity of the oxygen atom. sapub.orgpearson.com This dual nature makes the pyridine N-oxide ring more reactive towards electrophilic substitution than pyridine itself. pearson.com The negative charge on the oxygen can be delocalized into the ring, increasing the electron density on the carbon atoms. sapub.org

In this compound, this effect is combined with the influence of the chlorine substituent and the second ring nitrogen. Chlorine is an ortho-, para-directing deactivator in electrophilic substitution; it withdraws electron density inductively but can donate via resonance through its lone pairs. The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.

Theoretical calculations using methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution. nih.gov For this compound, the N-oxide group would donate electron density primarily to the C4 and C6 positions. The chlorine atom at C2 withdraws electron density, making this position and the adjacent nitrogen atoms electron-poor. This complex interplay suggests that the C6 position would be the most electron-rich and thus the most likely site for electrophilic attack, while the C2 position, bonded to chlorine, would be a primary target for nucleophilic substitution. Molecular orbital studies on substituted pyridine N-oxides confirm that the ease of nucleophilic attack generally follows the order 2 > 4 > 3.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and spatial distribution of these orbitals are critical.

For pyrazine-based systems, the LUMO is typically localized on the pyrazine ring, reflecting its electron-accepting nature. clockss.org The HOMO, in contrast, is often distributed over substituent groups, especially if they are electron-donating. clockss.org In this compound, the HOMO is expected to have significant contributions from the π-system of the ring and the p-orbitals of the N-oxide oxygen atom. The LUMO will be a π* orbital of the pyrazine ring, with its energy lowered by the electron-withdrawing chlorine atom and the ring nitrogens.

The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com DFT calculations on halo-pyrazines have shown that they possess low-lying LUMO energies, making them susceptible to electron attachment. mostwiedzy.pl The N-oxide group tends to raise the HOMO energy level compared to the parent heterocycle, which would decrease the HOMO-LUMO gap and enhance reactivity. The combination of the chlorine substituent and the N-oxide group is expected to result in a molecule with a relatively small HOMO-LUMO gap, indicating significant chemical reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Prediction | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Acts as an effective electron donor in reactions with electrophiles. |

| LUMO Energy | Relatively low | Acts as an effective electron acceptor in reactions with nucleophiles. |

| HOMO Distribution | Localized on the N-oxide group and C4/C6 positions. | Directs electrophilic attack to the oxygen and C6 position. |

| LUMO Distribution | Localized on the pyrazine ring, especially C2, C3, and C5. | Directs nucleophilic attack to the electron-deficient ring carbons. |

| HOMO-LUMO Gap | Moderately small | Indicates a chemically reactive and electronically active molecule. mdpi.com |

Spectroscopic Property Prediction

Computational methods, particularly time-dependent DFT (TD-DFT), can predict electronic absorption spectra (UV-Vis). The UV spectrum of pyridine N-oxide shows two main π-π* transition bands. sapub.orgmdpi.com The long-wavelength band is attributed to a charge-transfer transition from the oxygen atom to the ring. mdpi.com For pyridazine (B1198779) N-oxides, an n → π* transition has also been identified. nih.gov

For this compound, the UV-Vis spectrum would be expected to show these characteristic N-oxide transitions, modified by the chloro-pyrazine chromophore. The electron-withdrawing chlorine atom and the pyrazine ring's inherent electronic nature would likely cause a shift in the absorption maxima compared to pyridine N-oxide. TD-DFT calculations would be essential to precisely predict the excitation energies and oscillator strengths corresponding to the electronic transitions and to correlate them with experimental measurements. nih.gov

Thermochemical Studies

Theoretical chemistry allows for the calculation of various thermochemical properties, such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). These values are crucial for understanding the stability and reactivity of a compound. High-level quantum chemical methods, such as G4 theory or composite methods like CBS-QB3, are often used to achieve high accuracy in these predictions. diva-portal.org

The thermochemical stability of this compound can be assessed by calculating its enthalpy of formation. This can be achieved through several computational strategies, including atomization methods or the use of isodesmic and homodesmotic reactions. The latter approach, which involves balancing the types of bonds on both sides of a hypothetical reaction, is particularly effective at canceling systematic errors in the calculations, leading to more reliable results.

While specific theoretical thermochemical data for this compound were not found in the provided search results, such studies would provide fundamental insights into its energetic properties. For instance, comparing the calculated enthalpy of formation of this compound with that of the parent 2-chloropyrazine would quantify the thermodynamic effect of N-oxidation on the molecule's stability. These theoretical data are invaluable for predicting reaction energies and equilibrium constants for processes involving this compound.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of pyrazine (B50134) N-oxides often involves oxidizing agents like peracetic acid or m-chloroperbenzoic acid (mCPBA). oup.comdcu.ie While effective, these methods can present challenges on an industrial scale, including cost and the handling of potentially hazardous reagents. dcu.ienih.gov A significant future direction lies in the adoption of greener and more sustainable synthetic protocols.

One promising approach involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant in conjunction with a recyclable catalyst. For instance, a highly efficient N-oxidation of 2-chloropyridine (B119429), a related substrate, has been achieved using H₂O₂ with a TS-1 molecular sieve catalyst in water, affording the corresponding N-oxide in 98.88% yield. chemicalbook.com This method highlights a potential pathway for the sustainable production of 2-chloropyrazine (B57796) 1-oxide, minimizing waste and avoiding harsh reagents. The development of immobilized or heterogeneous catalysts that can be easily recovered and reused is a key goal for making the synthesis more economical and environmentally benign. dcu.ie

Another area of development is the move away from harsh chlorinating agents like phosphoryl chloride (POCl₃), which are traditionally used to convert pyrazine 1-oxide into 2-chloropyrazine. oup.comresearchgate.netgoogle.com Future research could focus on direct, selective chlorination methods or alternative activation strategies for the pyrazine ring that circumvent the need for such aggressive reagents.

Table 1: Comparison of Synthetic Reagents for N-Oxidation

| Oxidizing Agent | Substrate Example | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide / TS-1 Catalyst | 2-Chloropyridine | Water | 70-80°C, 1h | 98.88% | chemicalbook.com |

| m-Chloroperbenzoic Acid | 2,6-Dichloropyrazine (B21018) | Chloroform | Reflux, 24h | 64% | oup.com |

This table is generated based on data for related pyrazine and pyridine (B92270) compounds to illustrate emerging sustainable methodologies.

Advanced Mechanistic Elucidation through Modern Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactivity of pyrazine N-oxides is complex, involving potential intermediates such as oxaziridines, radical cations, and pyrazinium salts. oup.comacs.orgacs.org Future research will increasingly leverage advanced analytical and computational techniques to probe these intricate pathways.

Photochemical reactions of pyridine N-oxides, for example, are believed to proceed through highly strained bicyclic intermediates like oxaziridines, which can rearrange to afford products such as C3-hydroxylated pyridines. acs.org Laser flash photolysis and advanced spectroscopic methods can provide insights into the lifetimes and transformations of these transient species. wur.nl

For radical reactions, the combination of photoredox catalysis with pyrazine N-oxides has emerged as a powerful strategy for C-H functionalization. nih.gov Mechanistic studies suggest the formation of N-oxy radicals that act as hydrogen atom transfer (HAT) agents. nih.govacs.org Techniques such as kinetic isotope effect (KIE) studies can be employed to identify the rate-limiting steps and validate proposed mechanisms, as has been applied to the reduction of other aromatic N-oxides. researchgate.net

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for mapping reaction energy profiles, characterizing transition states, and understanding the electronic factors that govern reactivity and regioselectivity. researchgate.net Applying these modern techniques to the reactions of 2-chloropyrazine 1-oxide will enable a more precise control over reaction outcomes and facilitate the rational design of new synthetic methods.

Exploration of New Derivatization Strategies

This compound is a privileged scaffold for chemical diversification due to its multiple reactive sites. The chlorine atom, the N-oxide functionality, and the pyrazine ring itself offer numerous handles for modification. Future research is set to expand the synthetic toolbox for derivatizing this core structure.

The N-oxide group is not merely a precursor to the parent pyrazine but an active participant in directing reactivity. It can facilitate ortho-functionalization or be used to introduce other functionalities. nih.gov For instance, pyridine N-oxides have been converted into tetrazolo[1,5-a]pyridines by reacting with phosphoryl azides, a transformation that could potentially be applied to the pyrazine series. researchgate.net Photochemical rearrangements offer another strategy, as demonstrated by the conversion of pyridine N-oxides to C3-hydroxypyridines, suggesting a pathway to previously inaccessible pyrazine derivatives. acs.org

The chlorine atom at the C2 position is an excellent site for cross-coupling reactions. While the parent 2-chloropyrazine is known to undergo Suzuki-Miyaura and Kumada-Corriu couplings to form C-C bonds, mdpi.commdpi.comresearchgate.net these reactions could be explored with the N-oxide present to investigate its influence on catalytic activity and regioselectivity. The development of novel palladium pincer complexes has already shown superior catalytic activity for Suzuki-Miyaura coupling of 2-chloropyrazine under mild, aqueous conditions, a strategy that could be adapted for its N-oxide. researchgate.net

Moreover, the N-oxide can be used as a redox trigger. In combination with trifluoroacetic anhydride (B1165640), pyridine N-oxides promote photochemical trifluoromethylation, showcasing how the N-oxide can enable transformations not accessible with the parent heterocycle alone. nih.gov Exploring such redox-mediated strategies with this compound could unlock novel pathways for introducing a wide range of functional groups.

Table 2: Selected Derivatization Reactions of Pyridine/Pyrazine N-Oxides

| Reaction Type | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| C-H Alkylation | Acridinium photoredox catalyst, olefinic radical acceptors | C-H alkylated products | Direct functionalization of strong C-H bonds. | acs.org |

| C3-Hydroxylation | UV light (254 nm) | 3-Hydroxypyridines | Access to challenging substitution patterns via photorearrangement. | acs.org |

| Tetrazole Formation | Diphenyl phosphorazidate, heat | Tetrazolo[1,5-a]pyridines | Unprecedented conversion to a different heterocyclic system. | researchgate.net |

Computational Design of Novel Pyrazine 1-Oxide Derivatives

In silico methods are becoming indispensable in modern chemical research, accelerating the discovery and optimization of molecules with desired functions. Computational chemistry offers the ability to predict the properties of novel this compound derivatives before their synthesis, saving significant time and resources.

One major area of application is in materials science. Density Functional Theory (DFT) has been used extensively to design and evaluate pyrazine N-oxide derivatives as potential energetic materials. semanticscholar.orgtandfonline.com By calculating key parameters such as heat of formation, density, detonation velocity, and stability, researchers can screen vast libraries of virtual compounds to identify promising candidates. semanticscholar.orgresearchgate.net For example, studies have shown that the introduction of nitro (-NO₂) and N-oxide groups onto a fused furazan-pyrazine core can favorably improve energetic properties. semanticscholar.orgtandfonline.com

In medicinal chemistry, computational tools are used to design derivatives with potential therapeutic applications. Molecular docking simulations can predict the binding affinity of novel pyrazine-based compounds to biological targets like bacterial enzymes. nih.gov For example, a pyrazine-pyridone derivative was identified through docking studies to have a high binding affinity for a bacterial target (PDB: 4DUH), suggesting its potential as an antibacterial agent. nih.gov Furthermore, in silico tools like SwissADME can predict the pharmacokinetic and drug-like properties of designed molecules, helping to prioritize synthetic efforts towards compounds with a higher probability of success. nih.gov These computational strategies can be directly applied to design novel libraries of this compound derivatives for various biological targets.

Table 3: Calculated Properties of Computationally Designed Pyrazine Derivatives

| Compound Class | Computational Method | Predicted Properties | Application Area | Reference |

|---|---|---|---|---|

| Bis-oxadiazolo-pyrazine N-oxides | DFT | Heat of formation, density, detonation velocity (up to 9.61 km/s), pressure (up to 43.65 GPa) | Energetic Materials | semanticscholar.orgtandfonline.com |

| Pyrazine-pyridone derivatives | Molecular Docking | Binding affinity (S = -7.4519 kcal/mol), H-bond interactions | Antibacterial Agents | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.